8-Fluoro-2-methylquinolin-4-ol 8-Fluoro-2-methylquinolin-4-ol
Brand Name: Vulcanchem
CAS No.: 5288-22-2
VCID: VC2366947
InChI: InChI=1S/C10H8FNO/c1-6-5-9(13)7-3-2-4-8(11)10(7)12-6/h2-5H,1H3,(H,12,13)
SMILES: CC1=CC(=O)C2=C(N1)C(=CC=C2)F
Molecular Formula: C10H8FNO
Molecular Weight: 177.17 g/mol

8-Fluoro-2-methylquinolin-4-ol

CAS No.: 5288-22-2

Cat. No.: VC2366947

Molecular Formula: C10H8FNO

Molecular Weight: 177.17 g/mol

* For research use only. Not for human or veterinary use.

8-Fluoro-2-methylquinolin-4-ol - 5288-22-2

Specification

CAS No. 5288-22-2
Molecular Formula C10H8FNO
Molecular Weight 177.17 g/mol
IUPAC Name 8-fluoro-2-methyl-1H-quinolin-4-one
Standard InChI InChI=1S/C10H8FNO/c1-6-5-9(13)7-3-2-4-8(11)10(7)12-6/h2-5H,1H3,(H,12,13)
Standard InChI Key LLUXFHIYAWGJGO-UHFFFAOYSA-N
SMILES CC1=CC(=O)C2=C(N1)C(=CC=C2)F
Canonical SMILES CC1=CC(=O)C2=C(N1)C(=CC=C2)F

Introduction

Chemical Structure and Identification

8-Fluoro-2-methylquinolin-4-ol (CAS number 5288-22-2) consists of a benzene-fused pyridine (quinoline) scaffold with three key substituents: a 2-methyl group, a 4-hydroxyl group, and an 8-fluoro group positioned around the quinoline rings . This arrangement of functional groups creates a versatile chemical building block that can undergo various transformations including nucleophilic substitution and enamine condensation reactions with aldehydes.

The compound is also known by several synonyms including:

  • 8-Fluoro-4-hydroxy-2-methylquinoline

  • 8-Fluoro-2-methyl-4-quinolinol

  • 8-Fluoro-4-hydroxyquinaldine

  • 8-Fluor-4-hydroxy-2-methylchinolin

Basic Identification Parameters

The compound can be definitively identified through its unique chemical identifiers as presented in Table 1.

Table 1: Identification Parameters of 8-Fluoro-2-methylquinolin-4-ol

ParameterValue
CAS Number5288-22-2
Molecular FormulaC₁₀H₈FNO
Molecular Weight177.17 g/mol
Exact Mass177.059
IUPAC Name8-fluoro-2-methyl-1H-quinolin-4-one

Physical and Chemical Properties

Understanding the physical and chemical properties of 8-Fluoro-2-methylquinolin-4-ol is essential for its proper handling, storage, and application in research settings. The compound possesses several notable characteristics that influence its behavior in various chemical environments.

Physical Properties

The compound typically appears as a pale cream to pale brown powder or crystalline solid at room temperature . Its physical properties have been well-characterized through various analytical methods as shown in Table 2.

Table 2: Physical Properties of 8-Fluoro-2-methylquinolin-4-ol

PropertyValue
Physical StateSolid powder/crystal
AppearancePale cream to pale brown
Density1.305 g/cm³
Boiling Point316.7°C at 760 mmHg / 230-236°C (melting point)
Flash Point145.3°C
Index of Refraction1.64

Chemical Properties

The chemical reactivity of 8-Fluoro-2-methylquinolin-4-ol is largely determined by its functional groups and electronic structure. Several key chemical parameters are presented in Table 3.

Table 3: Chemical Properties of 8-Fluoro-2-methylquinolin-4-ol

PropertyValue
LogP2.38790
PSA (Polar Surface Area)33.12000
SolubilityLimited solubility in water; soluble in organic solvents
Functional GroupsHydroxyl (4-position), Fluoro (8-position), Methyl (2-position)
ReactivityCapable of nucleophilic substitution and enamine condensation

The compound's LogP value of 2.38790 indicates moderate lipophilicity, suggesting potential permeability across biological membranes . This property is particularly relevant for pharmaceutical applications where membrane permeation is a critical consideration.

Synthesis Methods

The synthesis of 8-Fluoro-2-methylquinolin-4-ol can be achieved through several established methods, with the Pfitzinger reaction being particularly prominent in the literature.

Pfitzinger Reaction Approach

One well-documented synthetic route involves the Pfitzinger reaction using 7-fluoroindoline-2,3-dione (1) and 1-chloropropan-2-one (2) in the presence of aqueous calcium oxide . This reaction produces 8-fluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid (3), which is an important precursor.

The reaction is typically carried out at 80°C for 7 hours, after which the mixture is cooled to room temperature and acidified with concentrated HCl. The precipitated product is then filtered, washed with water followed by n-hexane and diethyl ether .

Decarboxylation Process

The subsequent decarboxylation of 8-fluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid (3) is performed in nitrobenzene at elevated temperatures (210-220°C) for approximately 7 hours to yield 8-fluoro-2-methylquinolin-3-ol (4) .

After the reaction is complete, the mixture is cooled to room temperature, filtered, and the solid obtained is washed with n-hexane followed by water. Further purification through washing with acetone produces 8-fluoro-2-methyl-quinolin-3-ol with a reported yield of approximately 75% .

These synthetic approaches have been verified through analytical techniques including 1H NMR spectroscopy and liquid chromatography-mass spectrometry (LCMS), confirming the structure and purity of the final product.

Applications and Uses

8-Fluoro-2-methylquinolin-4-ol has found applications across multiple scientific disciplines due to its unique structural features and reactive functional groups.

Pharmaceutical Applications

The quinoline scaffold represents an important pharmacophore in medicinal chemistry. Derivatives of 8-Fluoro-2-methylquinolin-4-ol have demonstrated significant biological activities, particularly in the field of anti-tuberculosis research . The compound serves as a key intermediate in the synthesis of various bioactive molecules.

Quinoline derivatives are historically significant in pharmaceutical applications, with quinine being a notable example used in malaria treatment . The fluorine atom at the 8-position potentially enhances metabolic stability and binding affinity to biological targets, making this compound valuable in drug discovery efforts.

Materials Science Applications

The conjugated molecular structure of 8-Fluoro-2-methylquinolin-4-ol makes it suitable for applications in materials science, particularly in:

  • Organic Light Emitting Diodes (OLEDs): The compound's electronic properties can be utilized in the development of organic semiconductors and emissive materials .

  • Dye-Sensitized Solar Cells (DSSCs): The quinoline core structure is frequently employed in dye synthesis for photovoltaic applications .

  • Bioimaging: Derivatives can be tailored into fluorescent probes for monitoring cellular activities in vitro .

Chemical Building Block

The multiple functional groups present in 8-Fluoro-2-methylquinolin-4-ol allow for facile chemical modifications, making it a valuable building block in organic synthesis. The energy gap of the molecule can be effectively tuned through functional group conversions, offering versatility in designing compounds with specific electronic properties .

ClassificationDetails
Hazard SymbolsGHS05 (Corrosive), GHS07 (Harmful)
Signal WordDanger
Hazard StatementsH302: Harmful if swallowed
H318: Causes serious eye damage
Precautionary StatementsP280: Wear protective gloves/protective clothing/eye protection/face protection
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do – continue rinsing

Research Findings and Developments

Recent research has explored the potential of 8-Fluoro-2-methylquinolin-4-ol as a precursor for developing compounds with significant biological activities.

Antitubercular Activity

A notable area of research involves the development of 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives with antitubercular properties . These derivatives have demonstrated promising activity against Mycobacterium tuberculosis, with some compounds showing greater potency than standard antitubercular drugs like isoniazid.

For example, compound 9g (8-fluoro-3-(3-fluoro-2-(3-((4-cyanobenzyl)oxy)oxetan-3-yl)phenoxy)-2-methylquinoline) exhibited excellent activity with a Minimum Inhibitory Concentration (MIC) of 3.49 μM, which is approximately three times more potent than the reference drug isoniazid .

Structure-Activity Relationships

Research has revealed important structure-activity relationships among 8-Fluoro-2-methylquinolin-4-ol derivatives:

  • The incorporation of electron-withdrawing groups such as cyano or fluoro substituents on the benzyloxy moiety significantly enhances antitubercular activity.

  • The position of these substituents (ortho, meta, or para) on the benzyloxy group influences biological activity, with para-substituted derivatives generally demonstrating superior potency .

These findings suggest that strategic modification of 8-Fluoro-2-methylquinolin-4-ol can lead to the development of effective antitubercular agents, highlighting the compound's value in pharmaceutical research.

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